Isoamylamine

Description

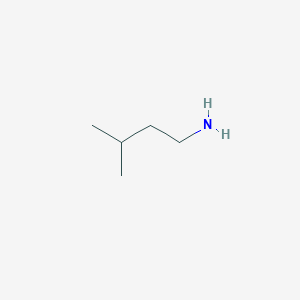

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2)3-4-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFVGAAISNGQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-23-1 (hydrochloride) | |

| Record name | Isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059355 | |

| Record name | 3-Methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-Coloured mobile liquid; Ammoniacal aroma | |

| Record name | Isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 97.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-1-butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, propylene glycol, glycerin, oils, Soluble (in ethanol) | |

| Record name | Isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.747-0.753 | |

| Record name | Isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

107-85-7 | |

| Record name | Isoamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPO0L33SHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-1-butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-60.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-1-butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Isoamylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamylamine, also known as 3-methyl-1-butanamine, is a primary aliphatic amine that serves as a versatile building block in organic synthesis.[1][2][3] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and as an intermediate in the production of more complex molecules.[4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and visual representations of its chemical behavior.

Physical Properties

This compound is a colorless to pale yellow, mobile liquid with a characteristic strong, ammoniacal odor.[1][4] It is a flammable liquid and is sensitive to air.[2][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C5H13N | [1][4] |

| Molecular Weight | 87.16 g/mol | [1] |

| Boiling Point | 95.00 to 97.00 °C (at 760 mm Hg) | [1][2][6] |

| Melting Point | -60.00 °C | [1][6] |

| Density | 0.747 - 0.753 g/mL (at 25 °C) | [1][2] |

| Refractive Index | 1.405 - 1.411 (at 20 °C) | [1][2] |

| Solubility | Soluble in water, ethanol, propylene (B89431) glycol, glycerin, chloroform, and ether.[1][2][3] | [1][2][3] |

| pKa | 10.6 (at 25 °C) | [2][5] |

| Flash Point | 18.3 °C (65 °F) | [3][5] |

| Vapor Pressure | 51.1 mmHg (at 25 °C) | [5] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Micro-scale)

The boiling point of a small sample of this compound can be determined using the Thiele tube method.[7]

-

Sample Preparation: A small amount of this compound (a few drops) is placed into a small test tube or a Durham tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil.[7]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Density Determination

The density of this compound can be measured using a pycnometer or a digital density meter according to standard methods like ASTM D3505.[1][9]

-

Pycnometer Calibration: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined. It is then filled with deionized water at a known temperature, and the mass is measured again to determine the volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. The mass of the filled pycnometer is then measured.

-

Calculation: The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.71 (t, 2H, -CH₂NH₂), 1.61-1.68 (m, 1H, -CH(CH₃)₂), 1.31-1.37 (q, 2H, -CH₂CH₂NH₂), 0.91 (d, 6H, -CH(CH₃)₂) | [1] |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 43.21 (-CH₂NH₂), 40.27 (-CH₂CH(CH₃)₂), 25.77 (-CH(CH₃)₂), 22.68 (-CH(CH₃)₂) | [1] |

| IR (liquid film) | Characteristic peaks for N-H stretching (primary amine), C-H stretching, and N-H bending. | [10] |

| Mass Spectrometry (EI-B) | m/z: 30 (base peak), 44, 70, 87 (M⁺) | [1] |

Chemical Properties and Reactions

The chemical reactivity of this compound is primarily dictated by its primary amine functionality, which allows it to act as a nucleophile and a base.[4][9]

Basicity

As an amine, this compound is basic and reacts with acids to form the corresponding isoamylammonium salts.

Acylation

This compound readily undergoes acylation with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form N-isoamylamides.[3][11] This reaction is a common method for protecting the amine group in multi-step syntheses.

Experimental Protocol for Acylation of this compound

This protocol is a general procedure for the acylation of a primary amine.[11]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). The flask is placed in an ice bath to cool.

-

Addition of Acylating Agent: Acetyl chloride (1.05 equivalents) dissolved in DCM is added dropwise to the stirred solution.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the N-isoamylacetamide.

Alkylation

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.[12][13][14]

Experimental Protocol for Alkylation of this compound

This is a general protocol for the alkylation of a primary amine.[15]

-

Reaction Mixture: A solution of this compound (1 equivalent) and an alkyl halide (e.g., methyl iodide, 1 equivalent) is prepared in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

Base Addition: A base, such as sodium carbonate or triethylamine (1.5 equivalents), is added to the mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide.

-

Work-up: After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extract is washed, dried, and the solvent is evaporated. The resulting mixture of alkylated products can be separated by chromatography.

Oxidation

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. For instance, oxidation can yield isoamyl nitrite (B80452).[9] A related reaction is the synthesis of isoamyl nitrite from isoamyl alcohol.[16]

Experimental Protocol for the Synthesis of Isoamyl Nitrite from this compound

This procedure describes the nitrosation of this compound.

-

Reaction Setup: this compound is dissolved in an acidic aqueous solution.

-

Nitrosation: A solution of sodium nitrite is added dropwise to the cooled (0-5 °C) solution of this compound. The reaction is stirred for a specified period.

-

Isolation: The product, isoamyl nitrite, which is often immiscible with the aqueous layer, can be separated. Further purification may be achieved by distillation.

Synthesis of this compound

This compound can be synthesized through various methods, with two common routes being the reduction of isovaleronitrile (B1219994) and the Gabriel synthesis.[2][9]

Reduction of Isovaleronitrile

A common laboratory and industrial method for preparing primary amines is the reduction of the corresponding nitrile. Isovaleronitrile can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9]

References

- 1. store.astm.org [store.astm.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. store.astm.org [store.astm.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. books.rsc.org [books.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amination [fishersci.co.uk]

- 16. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Methylbutylamine: Structural Formula, Isomers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylbutylamine, including its structural formula, its isomers, their physicochemical properties, and relevant experimental protocols. Additionally, it delves into the biological significance of this compound, particularly its role in insect olfaction, offering insights for researchers in chemical ecology and neurobiology.

Structural Elucidation of 3-Methylbutylamine and Its Isomers

3-Methylbutylamine, also commonly known as isoamylamine or isopentylamine, is a primary aliphatic amine with the chemical formula C₅H₁₃N.[1] Its structure features a branched five-carbon chain with an amino group (-NH₂) at the terminal position. The IUPAC name for this compound is 3-methylbutan-1-amine.[1]

The molecular formula C₅H₁₃N gives rise to a total of 17 structural isomers, which can be classified into three categories based on the substitution of the amine nitrogen: primary, secondary, and tertiary amines.

-

Primary Amines (8 Isomers): The amino group is attached to one carbon atom.

-

Secondary Amines (6 Isomers): The nitrogen atom is attached to two carbon atoms.

-

Tertiary Amines (3 Isomers): The nitrogen atom is attached to three carbon atoms.

A visual representation of the structural formula of 3-methylbutylamine and its classification is provided below.

Physicochemical Properties of 3-Methylbutylamine and Its Isomers

The isomers of C₅H₁₃N exhibit a range of physicochemical properties influenced by their branching and the class of amine. A summary of available quantitative data is presented in the table below for easy comparison.

| Isomer Name | Structure | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 3-Methylbutylamine | CH₃CH(CH₃)CH₂CH₂NH₂ | Primary | 95-97 | -60 | 0.747-0.753 |

| Pentylamine | CH₃(CH₂)₄NH₂ | Primary | 104 | -55 | 0.752 |

| 2-Methylbutylamine | CH₃CH₂CH(CH₃)CH₂NH₂ | Primary | 94-97 | - | 0.738 |

| Neopentylamine | (CH₃)₃CCH₂NH₂ | Primary | 83 | - | 0.745 |

| N-Methyl-N-butylamine | CH₃(CH₂)₃NHCH₃ | Secondary | 91 | -75 | 0.736 |

| Diethylmethylamine | (CH₃CH₂)₂NCH₃ | Tertiary | 63-65 | -196 | 0.72 |

| Diisopropylamine | [(CH₃)₂CH]₂NH | Secondary | 84 | -61 | 0.722 |

Experimental Protocol: Synthesis of 3-Methylbutylamine via Reductive Amination

A common and efficient method for the synthesis of primary amines is the reductive amination of aldehydes or ketones.[2] This protocol details the synthesis of 3-methylbutylamine from 3-methylbutanal (B7770604).

Reaction:

3-Methylbutanal + NH₃ + H₂ → 3-Methylbutylamine + H₂O

Materials:

-

3-Methylbutanal (isovaleraldehyde)

-

Ammonia (B1221849) (aqueous or as a salt like ammonium (B1175870) acetate)

-

Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/catalyst)

-

Solvent (e.g., Methanol, Ethanol)

-

Acid for workup (e.g., HCl)

-

Base for neutralization (e.g., NaOH)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-methylbutanal in the chosen solvent (e.g., methanol).

-

Add a source of ammonia. If using aqueous ammonia, add it dropwise to the aldehyde solution. If using an ammonium salt, add it directly to the solution.

-

Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by techniques like TLC or GC-MS.

-

-

Reduction:

-

Once imine formation is significant, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent. If using NaBH₄, it can be added in small portions. If using catalytic hydrogenation, transfer the mixture to a suitable hydrogenation apparatus with a catalyst (e.g., Pd/C or Raney Nickel) and pressurize with hydrogen gas.

-

Allow the reaction to proceed until the imine is fully reduced to the amine. This can also be monitored by analytical techniques.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding an acidic solution (e.g., dilute HCl) to neutralize any excess reducing agent and to protonate the amine, forming the ammonium salt.

-

Remove the solvent under reduced pressure.

-

Wash the residue with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

-

Make the aqueous layer basic by adding a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free amine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude 3-methylbutylamine.

-

Purify the product by distillation.

-

Biological Significance: Role in Insect Olfaction

Volatile amines, including 3-methylbutylamine, play a crucial role as semiochemicals in insect behavior, acting as attractants that can signal food sources or suitable oviposition sites.[3] The olfactory system of the fruit fly, Drosophila melanogaster, provides a well-studied model for understanding how these chemical cues are detected and processed.

The detection of amines in Drosophila is mediated by a specific class of olfactory sensory neurons (OSNs) that express Ionotropic Receptors (IRs), which are distinct from the more common Odorant Receptors (ORs).[3] The following diagram illustrates the signaling pathway for amine detection in Drosophila.

This pathway highlights a "labeled line" system, where a specific population of OSNs expressing a particular set of IRs is dedicated to detecting amines, and their activation leads to a stereotyped behavioral output, in this case, attraction.[3] This understanding has significant implications for the development of novel insect attractants and repellents for pest management strategies.

Conclusion

3-Methylbutylamine and its isomers represent a fascinating group of compounds with diverse chemical and biological properties. Their structural variations lead to a range of physicochemical characteristics, and their roles in biological systems, such as insect olfaction, are of growing interest to the scientific community. The detailed synthetic protocol provided offers a practical guide for researchers, while the elucidation of the olfactory signaling pathway opens avenues for further investigation in neurobiology and chemical ecology. This guide serves as a valuable resource for professionals in drug development and related scientific fields, providing a solid foundation for future research and application.

References

An In-depth Technical Guide to the Safety of Isoamylamine (CAS 107-85-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for Isoamylamine (also known as 3-Methyl-1-butanamine), a primary aliphatic amine used in various organic syntheses, including the preparation of pharmaceuticals, agrochemicals, and other complex molecules.[1][2][3] Due to its hazardous properties, a thorough understanding of its safety profile is critical for handling and use in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow, highly flammable liquid with a strong, ammonia-like odor.[1][2][4] It is miscible with water, alcohol, and ether.[3][4]

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N | [2][5][6] |

| Molecular Weight | 87.16 g/mol | [1][5][6] |

| Boiling Point | 95-97 °C | [3][5] |

| Melting Point | -60 °C | [3][5] |

| Flash Point | -1 °C (30 °F) (Closed Cup) | [1] |

| Density | 0.750 - 0.751 g/cm³ at 25 °C | [7] |

| Vapor Pressure | 50 hPa (37.5 mmHg) at 20 °C | [7] |

| Autoignition Temperature | 365 °C (689 °F) | [7] |

| Water Solubility | Soluble | [4][5][8] |

Toxicological Data

This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is corrosive and can cause severe skin burns and eye damage.[1][9]

| Toxicity Endpoint | Value | Species | Source |

| LD₅₀ (Oral) | 341 - 427 mg/kg | Rat | [1][7] |

| LD₅₀ (Dermal) | 2000 mg/kg | Rat | [1][7] |

| LC₅₀ (Inhalation) | 11.5 mg/L (4 h) | Rat | [7] |

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[1][10] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][9] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][4][9] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][4] |

Experimental Protocols

The toxicological data presented are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the substance in graduated doses to a group of fasted animals (commonly rats) by oral gavage. The "Up-and-Down Procedure" is often used, where the dosing of subsequent animals is adjusted based on the outcome of the previous animal. This approach minimizes the number of animals required. Observations of toxic effects and mortality are recorded for up to 14 days to determine the LD₅₀ value, which is the statistically estimated dose that would be lethal to 50% of the test population.

-

Acute Dermal Toxicity (OECD 402): In this test, the substance is applied to a shaved area of the skin (typically on rats or rabbits) and held in contact with an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and mortality over a 14-day period. The LD₅₀ dermal value is then calculated.

-

Acute Inhalation Toxicity (OECD 403): This protocol exposes animals (usually rats) to the substance as a vapor, mist, or dust in an inhalation chamber for a defined period (typically 4 hours).[7] The concentration of the substance in the air is carefully controlled. The animals are observed during and after exposure for toxic effects and mortality over 14 days to determine the LC₅₀, the concentration in air that is lethal to 50% of the test animals.

Visualized Workflows and Hazard Relationships

dot

Caption: Logical flow from GHS hazards to precautionary statements.

dot

Caption: Standard workflow for handling an this compound spill.

Safe Handling and Storage

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[7]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][7][10] No smoking.

-

Use explosion-proof electrical and lighting equipment.[1][7]

-

Take precautionary measures against static discharge; all metal parts of equipment must be grounded.[1][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][7]

References

- 1. synerzine.com [synerzine.com]

- 2. CAS 107-85-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Cas 107-85-7,this compound | lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. plantaedb.com [plantaedb.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound, 25ML | Labscoop [labscoop.com]

An In-depth Technical Guide to the Synthesis of Isoamylamine from Isoamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isoamylamine from isoamyl alcohol, a critical transformation in the production of various fine chemicals and pharmaceutical intermediates. The primary focus is on the catalytic reductive amination of isoamyl alcohol, a robust and industrially relevant method. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents a comparative analysis of key catalytic systems.

Introduction

This compound (3-methyl-1-butanamine) is a valuable primary amine used as a building block in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors. Its synthesis from a readily available precursor like isoamyl alcohol (3-methyl-1-butanol) is of significant industrial interest. The most prominent and efficient method for this conversion is direct reductive amination, also known as hydro-ammonification. This process involves the reaction of isoamyl alcohol with ammonia (B1221849) in the presence of a catalyst and a reducing agent, typically hydrogen.

Reaction Mechanism: Reductive Amination via Hydrogen Borrowing

The synthesis of this compound from isoamyl alcohol via reductive amination over a heterogeneous catalyst proceeds through a "hydrogen borrowing" or "hydrogen-transfer" mechanism. This elegant and atom-economical pathway involves three key steps:

-

Dehydrogenation: The alcohol is first dehydrogenated on the catalyst surface to form the corresponding aldehyde, isovaleraldehyde. The hydrogen atoms are temporarily held by the catalyst.

-

Imine Formation: The in-situ generated aldehyde then reacts with ammonia in a condensation reaction to form an imine intermediate, with the elimination of a water molecule.

-

Hydrogenation: The imine is subsequently hydrogenated by the "borrowed" hydrogen on the catalyst surface to yield the final product, this compound.

This process is highly efficient as it does not require an external reducing agent in stoichiometric amounts if the reaction is conducted under hydrogen transfer conditions. However, in many industrial processes, external hydrogen is supplied to maintain catalyst activity and enhance the hydrogenation step.

Experimental Protocols

Detailed methodologies for two key catalytic systems are presented below. These protocols are based on established industrial practices and scientific literature, providing a foundation for laboratory-scale synthesis and process development.

3.1. Method 1: Synthesis of this compound using a Cobalt-Alumina (Co-Al₂O₃) Catalyst in a Fixed-Bed Reactor

This method is adapted from industrial processes and is suitable for continuous flow synthesis.

Catalyst Preparation (Impregnation Method):

-

An aqueous solution of cobalt(II) nitrate (B79036) hexahydrate is prepared.

-

γ-Alumina pellets are added to the cobalt nitrate solution, and the mixture is agitated to ensure uniform impregnation.

-

The impregnated pellets are dried in an oven at 120 °C for 12 hours.

-

The dried pellets are then calcined in air at 450-500 °C for 4-6 hours to decompose the nitrate salt to cobalt oxide.

-

Prior to the reaction, the catalyst is activated (reduced) in the reactor by passing a stream of hydrogen gas at 350-450 °C for 4-8 hours.

Experimental Procedure for Reductive Amination:

-

A fixed-bed reactor is loaded with the activated Co-Al₂O₃ catalyst.

-

The reactor is heated to the desired reaction temperature (e.g., 165 °C) under a continuous flow of hydrogen gas.

-

A feed mixture of isoamyl alcohol and liquid ammonia is introduced into the reactor at a specific liquid hourly space velocity (LHSV).

-

The reaction is carried out under elevated pressure (e.g., 1.3 MPa).

-

The product stream exiting the reactor is cooled and condensed.

-

The crude product mixture, containing this compound, dithis compound (B1670623), trithis compound, unreacted isoamyl alcohol, and ammonia, is collected for purification.

Purification:

The product mixture is subjected to fractional distillation to separate the different amine products and unreacted starting materials. The boiling points of the main components are: ammonia (-33 °C), this compound (95-97 °C), isoamyl alcohol (131 °C), and dithis compound (~190 °C).

3.2. Method 2: Synthesis of this compound using Raney Nickel Catalyst in a Batch Reactor

This method is suitable for laboratory-scale batch synthesis.

Catalyst Preparation (Activation of Raney Nickel):

Caution: The activation of Raney nickel is highly exothermic and produces flammable hydrogen gas. This procedure must be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment.

-

A solution of sodium hydroxide (B78521) is prepared in a beaker and cooled in an ice bath.

-

Raney nickel-aluminum alloy is slowly and carefully added to the cooled sodium hydroxide solution with stirring. The temperature should be maintained below 25 °C.

-

After the addition is complete, the mixture is allowed to stand for a period to ensure complete reaction and then gently heated to complete the digestion of the aluminum.

-

The activated Raney nickel catalyst is washed repeatedly with deionized water by decantation until the washings are neutral.

-

The catalyst is then washed with a suitable solvent (e.g., ethanol (B145695) or the reaction solvent) to remove water. The activated catalyst should be kept under the solvent at all times as it is pyrophoric in air.

Experimental Procedure for Reductive Amination:

-

A high-pressure autoclave is charged with isoamyl alcohol, the activated Raney Nickel catalyst (as a slurry in the solvent), and a suitable solvent (e.g., tert-amyl alcohol).

-

The autoclave is sealed and purged with nitrogen gas, followed by pressurizing with ammonia to the desired pressure (e.g., 7 bar).

-

The reaction mixture is heated to the desired temperature (e.g., 120-160 °C) with vigorous stirring.

-

The reaction is allowed to proceed for a set period (e.g., 18 hours).

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.

-

The catalyst is removed by filtration, and the filtrate containing the product mixture is collected for purification.

Purification:

The solvent is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound from isoamyl alcohol using a Co-Al₂O₃ catalyst, as derived from patent literature.[1][2] The product distribution can be controlled by adjusting the molar ratio of ammonia to isoamyl alcohol.

| Parameter | Condition 1 (High this compound Selectivity) | Condition 2 (High Dithis compound Selectivity) | Condition 3 (High Trithis compound Selectivity) |

| Catalyst | Co-Al₂O₃ | Co-Al₂O₃ | Co-Al₂O₃ |

| Reactor Type | Fixed-Bed | Fixed-Bed | Fixed-Bed |

| Temperature (°C) | 165 | 173 | 165 |

| Pressure (MPa) | 1.3 | 1.3 | 1.3 |

| LHSV (h⁻¹) | 0.72 | 0.72 | 0.48 |

| Molar Ratio (NH₃:Alcohol:H₂) | 7:1:3.6 | 5:1:3.6 | 0.5:1:3.6 |

| Isoamyl Alcohol Conversion (%) | ≥ 97 | ≥ 97 | ≥ 97 |

| Product Selectivity (%) | |||

| This compound | High | Moderate | Low |

| Dithis compound | Moderate | High | Moderate |

| Trithis compound | Low | Moderate | High |

| Overall Amine Selectivity (%) | ≥ 99.5 | ≥ 99.5 | ≥ 99.5 |

Mandatory Visualizations

Caption: Overall workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Natural Occurrence of Isoamylamine in Plants and Foods

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamylamine, also known as isopentylamine or 3-methylbutylamine, is a primary aliphatic biogenic amine. It is a colorless liquid with a characteristic ammoniacal aroma. As a metabolite found in plants and bacteria, this compound is naturally present in a variety of fermented and unfermented food products. Its formation is primarily linked to the microbial metabolism of the amino acid L-leucine. While typically present at lower concentrations than other biogenic amines like histamine (B1213489) or tyramine, its role as a potential indicator of microbial activity and its contribution to the aroma profile of certain foods make it a compound of interest in food science, quality control, and toxicology. This guide provides a comprehensive overview of its biosynthesis, natural occurrence with quantitative data, and detailed analytical methodologies for its detection and quantification.

Biosynthesis of this compound

The primary precursor for this compound is the branched-chain amino acid L-leucine. The main metabolic route for its formation, particularly in yeasts and other fermenting microorganisms, is a series of enzymatic reactions known as the Ehrlich pathway.[1][2] An alternative, more direct route involves the enzymatic decarboxylation of leucine (B10760876).

2.1 The Ehrlich Pathway

The Ehrlich pathway is a three-step process that converts an amino acid into its corresponding higher alcohol (fusel alcohol). The aldehyde intermediate in this pathway can be further converted to an amine.[1][3][4]

-

Transamination : L-leucine undergoes transamination, where its amino group is transferred to an α-keto acid (commonly α-ketoglutarate). This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAAT), yielding α-ketoisocaproate.[2]

-

Decarboxylation : The resulting α-ketoisocaproate is then decarboxylated by an α-keto acid decarboxylase to form 3-methylbutanal (B7770604) (isovaleraldehyde).[4]

-

Amination/Reduction : The aldehyde intermediate, 3-methylbutanal, is a critical branch point. It can be reduced by alcohol dehydrogenase to form isoamyl alcohol (a major flavor component in many fermented beverages) or it can be aminated via a transaminase or other aminating enzyme to form this compound.

2.2 Direct Decarboxylation

A more direct pathway involves the direct decarboxylation of L-leucine to this compound. This reaction is catalyzed by the enzyme leucine decarboxylase, which has been identified in various bacteria. This pathway bypasses the keto-acid and aldehyde intermediates.

Natural Occurrence and Quantitative Data

This compound is found in a range of plant-based and fermented foods. Its presence is often a consequence of microbial fermentation, where microorganisms metabolize leucine from the raw materials. It is particularly associated with fermented beverages like beer. While it is analyzed in studies of many other products, such as wine and cheese, it is often below the limit of detection.[5]

The following table summarizes quantitative data on the concentration of this compound (isopentylamine) found in various food products.

| Food Product Category | Specific Product Type | This compound (Isopentylamine) Concentration (mg/L) | Reference(s) |

| Fermented Beverages | Top Fermentation Beer | 0.22 - 0.77 | [6] |

| Bottom Fermentation Beer | 0.09 - 0.16 | [6] | |

| Wild Fermentation Beer | 0.11 - 1.14 | [6] | |

| Wine (Sauvignon) | Not Detected (<0.1) | [7] | |

| Dairy Products | Various Cheeses | Often analyzed but not detected or quantified. | [5][8] |

| Fermented Soy | Miso, Soy Sauce | Often analyzed but not detected or quantified. | [7][9] |

Analytical Methodologies for Quantification

The accurate quantification of this compound, often in complex food matrices and at low concentrations, requires sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is the most common and robust method. Analysis can be performed with or without a prior derivatization step.

4.1 Representative Experimental Protocol: HPLC-MS/MS (Non-Derivatization)

This protocol provides a representative method for the direct quantification of this compound in a liquid food matrix (e.g., beer) without a derivatization step.

4.1.1 Sample Preparation and Extraction

-

Degassing : If the sample is carbonated, degas it by sonication for 15 minutes.

-

Extraction :

-

Pipette 5 mL of the sample into a 15 mL centrifuge tube.

-

Add 5 mL of 0.5 M Hydrochloric Acid (HCl).

-

Vortex vigorously for 2 minutes to mix and precipitate proteins.

-

-

Centrifugation : Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Filtration : Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

4.1.2 Liquid Chromatography Conditions

-

System : UHPLC/HPLC system.

-

Column : Reversed-Phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

Column Temperature : 40°C.

-

Gradient Elution :

-

0-1.0 min: 5% B

-

1.0-5.0 min: Ramp linearly from 5% to 60% B

-

5.0-5.1 min: Ramp to 95% B

-

5.1-6.5 min: Hold at 95% B

-

6.5-6.6 min: Return to 5% B

-

6.6-9.0 min: Column re-equilibration at 5% B

-

4.1.3 Tandem Mass Spectrometry (MS/MS) Conditions

-

System : Triple Quadrupole Mass Spectrometer.

-

Ionization Source : Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage : 3.5 kV.

-

Source Temperature : 120°C.

-

Desolvation Gas (N₂) Temperature : 350°C.

-

Desolvation Gas Flow : 700 L/hr.

-

Collision Gas : Argon.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound (C₅H₁₃N; MW: 87.16) :

-

Precursor Ion (Q1): m/z 88.1

-

Product Ions (Q3): m/z 71.1 (quantifier), m/z 44.2 (qualifier)

-

4.2 Analytical Workflow

The general workflow for the analysis of this compound in food samples involves several key stages, from sample collection to data analysis, as depicted in the following diagram.

Conclusion

This compound is a naturally occurring biogenic amine derived from L-leucine, found primarily in fermented foods and beverages. Its formation via the Ehrlich pathway highlights its connection to microbial metabolism, particularly that of yeast. While its concentration in most foods is relatively low compared to other well-known biogenic amines, its presence in products like beer is quantifiable and contributes to the overall flavor and aroma profile. The reliable quantification of this compound requires sensitive analytical methods, with HPLC-MS/MS being the preferred technique for its accuracy and specificity in complex food matrices. For researchers and developers, understanding the biosynthesis and occurrence of this compound is crucial for controlling fermentation processes, ensuring food quality and safety, and evaluating the complete chemical profile of food and plant-derived products.

References

- 1. researchgate.net [researchgate.net]

- 2. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Methods applied in studies about fermented foods - MedCrave online [medcraveonline.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

Isoamylamine role as a biogenic amine

An In-depth Technical Guide on the Role of Isoamylamine as a Biogenic Amine

Abstract

This compound (3-methylbutylamine) is a straight-chain aliphatic amine classified as a trace amine.[1][2] Trace amines are a family of endogenous biogenic amines that are structurally and metabolically related to classical monoamine neurotransmitters but are present at much lower concentrations in the central nervous system (CNS).[3][4][5] Historically considered mere metabolic by-products, the discovery of specific G protein-coupled receptors, the Trace Amine-Associated Receptors (TAARs), has unveiled their significant role as neuromodulators.[5][6] Recent research has expanded the relevance of this compound beyond neuromodulation, implicating it in gut-brain axis communication, cognitive function, and inflammatory processes. This guide provides a comprehensive overview of the biosynthesis, molecular mechanisms, physiological roles, and key experimental methodologies relevant to the study of this compound for researchers, scientists, and drug development professionals.

Biosynthesis and Metabolism

Biogenic amines are nitrogenous compounds primarily formed through the decarboxylation of amino acids.[7][8] The biosynthesis of this compound originates from the essential amino acid L-leucine, primarily through the Ehrlich pathway.

Biosynthesis:

-

Transamination: L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate (α-KIC), by a branched-chain amino acid aminotransferase (BCAAT).[9][10]

-

Decarboxylation: α-KIC is then decarboxylated to form isovaleraldehyde. This step is catalyzed by a decarboxylase enzyme.[10]

-

Reduction & Amination: Isovaleraldehyde can be reduced to isoamyl alcohol or subsequently aminated to form this compound.

Metabolism: A defining characteristic of trace amines is their high rate of metabolism, which contributes to their low steady-state concentrations.[3][4] They are potent substrates for monoamine oxidases (MAO), which deaminates them, thereby terminating their signaling activity.[11] This rapid turnover suggests that their localized concentrations at synapses may be significantly higher than tissue-level measurements imply.[4]

Caption: Biosynthesis and metabolism pathway of this compound.

Molecular Mechanisms of Action: TAAR1 Signaling

The physiological effects of this compound and other trace amines are primarily mediated by Trace Amine-Associated Receptor 1 (TAAR1).[4][5] TAAR1 is a G protein-coupled receptor (GPCR) that functions as a key modulator of monoaminergic neurotransmission.[5][12]

Upon activation by an agonist like this compound, TAAR1 initiates several downstream signaling cascades:

-

Gαs/cAMP Pathway: The canonical signaling pathway for TAAR1 involves coupling to the stimulatory G protein, Gαs.[13] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][13] Elevated intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal activity and gene expression.[5][13][14]

-

Other Signaling Pathways: Evidence suggests TAAR1 can also signal through G protein-independent pathways, such as those involving β-arrestin2.[13][15] Activation of Protein Kinase C (PKC) has also been reported, indicating potential coupling to Gαq proteins.[12][14] TAAR1 can form heterodimers with other receptors, such as the dopamine (B1211576) D2 receptor, which can negatively regulate its cAMP signaling.[15]

Caption: Primary signaling pathway of TAAR1 activation by this compound.

Physiological and Pathophysiological Roles

Neuromodulation

In the CNS, trace amines are considered powerful neuromodulators of classical monoamine systems.[6] Activation of TAAR1 in monoaminergic neurons can promote the release and inhibit the reuptake of neurotransmitters like dopamine, leading to amphetamine-like effects at high concentrations.[4][16] At physiological concentrations, they are thought to fine-tune neuronal sensitivity to classical neurotransmitters.[6]

Gut-Brain Axis and Cognitive Decline

Recent groundbreaking research has identified this compound produced by gut microbiota (specifically bacteria from the Ruminococcaceae family) as a key molecule in age-related cognitive decline.[17][18] Studies have shown that this compound is enriched in aged mice and elderly humans.[17] It can cross the blood-brain barrier and promote the death of microglial cells by acting as a transcriptional coregulator.[17] Mechanistically, this compound binds directly to the promoter region of the S100A8 gene, facilitating access for the p53 transcription factor and enhancing gene expression, which leads to apoptosis.[17][18]

Inflammation and Coagulopathy

This compound has also been investigated for its role in systemic inflammation. In a mouse model of endotoxemic shock, administration of this compound was found to improve survival rates.[19] The protective effect was attributed to the amelioration of coagulopathy and the attenuation of matrix metalloproteinase-9 (MMP-9) expression via the p-ERK/p-p38 signaling pathways.[19]

Quantitative Data

Specific quantitative data for this compound, such as receptor binding affinities (Ki) and in vivo concentrations, are not as extensively documented as for other trace amines. However, its classification and observed effects allow for a qualitative summary of its biological impact.

Table 1: Occurrence and Biological Significance of this compound

| Source/Context | Significance | Reference(s) |

|---|---|---|

| Gut Microbiome (Ruminococcaceae) | Enriched with aging; crosses blood-brain barrier; promotes microglial apoptosis and cognitive decline. | [17],[18] |

| Fermented Foods (e.g., cheese, wine) | Present as a biogenic amine; can serve as an indicator of microbial activity and food quality. | [20],[7],[8] |

| Plant/Bacterial Metabolite | Found naturally in various organisms, including Vitis vinifera (common grape vine). | [2] |

| Endogenous Neuromodulator | Acts as an agonist at TAAR1 to modulate monoaminergic systems. | [4],[5] |

| Sepsis/Inflammation Model | Ameliorates coagulopathy and attenuates MMP-9 expression in endotoxemic mice. |[19] |

Table 2: Receptor Interactions and Functional Effects of this compound

| Target | Interaction | Downstream Effect | Reference(s) |

|---|---|---|---|

| TAAR1 | Agonist | - Gαs activation, leading to increased intracellular cAMP. - PKA and PKC pathway activation. | [5],[14],[13] |

| S100A8 Gene Promoter | Direct Binding | - Facilitates p53 transcription factor binding. - Increases S100A8 expression, leading to microglial apoptosis. | [17],[18] |

| ERK/p38 MAPK Pathway | Modulation | - Attenuates MMP-9 expression. |[19] |

Key Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of biogenic amines in complex biological matrices.[20][21][22]

Methodology:

-

Sample Preparation:

-

Homogenize tissue or fluid sample (e.g., brain tissue, plasma, gut content) in an acidic extraction buffer (e.g., 0.1 M HCl or 0.2% formic acid in methanol/water).[21][22] An internal standard (e.g., a deuterated analog) should be added at the start.[21]

-

Vortex and sonicate the mixture to ensure complete cell lysis and amine extraction.

-

Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cell debris.[22]

-

Collect the supernatant. A filtration step (e.g., using a 0.22 µm filter) may be performed to further clarify the extract.[22]

-

-

Chromatographic Separation:

-

Inject the clarified extract into an HPLC or UPLC system.

-

Separate the amines on a reverse-phase column (e.g., C18, C8) using a gradient elution.[21][23]

-

Mobile Phase A typically consists of water with an acidic modifier (e.g., 0.1% formic acid or 2 mM ammonium (B1175870) formate).[21]

-

Mobile Phase B is an organic solvent, usually acetonitrile, with the same modifier.[21]

-

-

Mass Spectrometric Detection:

-

Analyze the column eluent using a triple quadrupole mass spectrometer (QQQ-MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[20]

-

Detect and quantify this compound using the Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition (Q1/Q3 pair) for this compound and its internal standard, providing high specificity and sensitivity.[24]

-

Generate a standard curve using known concentrations of this compound to quantify its amount in the biological samples.

-

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Protocol 2: In Vitro Functional Assay (cAMP Accumulation)

This protocol is used to determine the potency and efficacy of this compound as a TAAR1 agonist by measuring its ability to stimulate intracellular cAMP production in a cell-based model.

Methodology:

-

Cell Culture and Plating:

-

Agonist Stimulation:

-

Remove the culture medium and replace it with a stimulation buffer (e.g., HBSS with 0.1% BSA) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX.[25][26] The PDE inhibitor prevents the degradation of newly synthesized cAMP, amplifying the signal.

-

Add varying concentrations of this compound to the wells to create a dose-response curve. Include a vehicle control (buffer only).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[14]

-

-

cAMP Detection:

-

Terminate the stimulation and lyse the cells according to the detection kit manufacturer's instructions.

-

Quantify the amount of intracellular cAMP using a competitive immunoassay technology such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or a standard ELISA kit.[14][25][26] These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.[26]

-

-

Data Analysis:

-

Plot the signal response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine pharmacological parameters such as EC₅₀ (the concentration of agonist that gives half-maximal response) and Emax (the maximum response).

-

Conclusion and Future Directions

This compound has emerged from relative obscurity as a "trace amine" to a significant biomolecule with diverse physiological roles. Its function as a TAAR1 agonist solidifies its position as a neuromodulator within the CNS. Furthermore, its newly discovered role in the gut-brain axis, linking microbial metabolism to neuroinflammation and cognitive aging, opens up exciting new avenues for research and therapeutic development. Future studies should focus on elucidating the full spectrum of its signaling pathways, identifying specific bacterial species responsible for its production in the gut, and exploring the potential of targeting this compound levels or its receptors for the treatment of neurological and inflammatory disorders. For drug development professionals, the unique pharmacology of TAAR1 and its modulation by endogenous ligands like this compound present novel opportunities for creating therapeutics for a range of conditions, from psychiatric disorders to age-related cognitive decline.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. This compound | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The mysterious trace amines: protean neuromodulators of synaptic transmission in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trace amine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 6. Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biogenic amine - Wikipedia [en.wikipedia.org]

- 8. Biogenic amines in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A 13C nuclear magnetic resonance investigation of the metabolism of leucine to isoamyl alcohol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 12. TAAR1 - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine [frontiersin.org]

- 14. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gut Bacterial this compound Promotes Age-Related Cognitive Dysfunction by Promoting Microglial Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gut bacterial this compound promotes age-related cognitive dysfunction by promoting microglial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Function of this compound Improves Survival in Endotoxemic Mice by Ameliorating Coagulopathy and Attenuating MMP-9 Expression Through p-ERK/p-p38 Signaling at Early Stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fda.gov [fda.gov]

- 23. waters.com [waters.com]

- 24. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. resources.revvity.com [resources.revvity.com]

- 26. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Spectroscopic Data of Isoamylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isoamylamine. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (IUPAC name: 3-methylbutan-1-amine).

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.71 | t | 2H | 7.0 | -CH2-NH2 |

| 1.64 | m | 1H | - | -CH(CH3)2 |

| 1.35 | q | 2H | 7.0 | -CH2-CH2-NH2 |

| 0.90 | d | 6H | 6.6 | -CH(CH3)2 |

| 1.1 (variable) | br s | 2H | - | -NH2 |

Solvent: CDCl3, Spectrometer Frequency: 400 MHz[1][2]

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 43.21 | -CH2-NH2 |

| 40.27 | -CH2-CH2-NH2 |

| 25.77 | -CH(CH3)2 |

| 22.68 | -CH(CH3)2 |

Solvent: CDCl3, Spectrometer Frequency: 15.09 MHz[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Vibrational Mode |

| 3380 - 3250 | Medium, two bands | N-H symmetric & asymmetric stretching |

| 2960 - 2870 | Strong | C-H stretching (alkane) |

| 1650 - 1580 | Medium | N-H bending (scissoring) |

| 1470 - 1450 | Medium | C-H bending |

| 1250 - 1020 | Medium-Weak | C-N stretching |

| 910 - 665 | Broad, Strong | N-H wagging |

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 87 | 2.9 | [M]+ (Molecular Ion) |

| 70 | 5.4 | [M - NH3]+ |

| 44 | 4.3 | [CH2=CH-NH2]+ |

| 30 | 100.0 | [CH2=NH2]+ (Base Peak) |

Ionization Method: Electron Ionization (EI) at 70 eV[1][3]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common. The resulting solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation and Data Acquisition:

-

1H NMR: The 1H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

13C NMR: The 13C NMR spectrum is recorded on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz 1H spectrometer). A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of the 13C isotope.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to prepare a thin liquid film. A single drop of the amine is placed between two salt plates (typically NaCl or KBr), which are then gently pressed together to form a thin, uniform film.

-

Instrumentation and Data Acquisition: The prepared salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is first recorded. The sample spectrum is then acquired over a typical range of 4000 to 400 cm-1. Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A small amount of the volatile this compound sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), a process known as Electron Ionization (EI). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+) and various fragment ions.

-

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of Isoamylamine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of isoamylamine (also known as 3-methyl-1-butanamine) in water and a range of common organic solvents. Due to its amphiphilic nature, possessing both a polar amine group and a nonpolar isoamyl chain, this compound exhibits a broad solubility profile. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility characteristics. This information is critical for the effective use of this compound in chemical synthesis, purification processes, and formulation development within the pharmaceutical and chemical industries.

Core Principles of Amine Solubility

The solubility of an amine is primarily dictated by the interplay of its molecular structure and the properties of the solvent. Key factors include:

-

Hydrogen Bonding: The primary amine group (-NH2) of this compound can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like water and alcohols.

-

Polarity: The polarity of the solvent determines its ability to solvate the polar amine head and the nonpolar alkyl chain.

-

Molecular Size: The C5 alkyl chain of this compound contributes to its hydrophobic character. As the alkyl chain length increases in amines, their solubility in water generally decreases, while solubility in nonpolar organic solvents increases.

Solubility Data of this compound

| Solvent | Solvent Class | Polarity | Solubility |

| Water | Protic | High | Miscible[1][2][3][4] |

| Methanol | Protic (Alcohol) | High | Miscible[1] |

| Ethanol | Protic (Alcohol) | High | Soluble[5] |

| Acetone | Polar Aprotic (Ketone) | Medium-High | Soluble (Predicted) |

| Diethyl Ether | Polar Aprotic (Ether) | Low | Miscible[1] |

| Chloroform | Halogenated | Medium | Miscible[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble (Predicted) |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily limitless.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following protocols are recommended for aqueous and organic solvents.

Determination of Water Solubility (Based on OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining the water solubility of a substance. The flask method is generally suitable for substances with solubility above 10⁻² g/L.

Objective: To determine the saturation mass concentration of this compound in water at a given temperature.

Materials:

-

This compound (high purity)

-

Deionized water

-

Analytical balance

-

Constant-temperature bath with shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm pore size)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated in a constant-temperature bath (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand at the test temperature to allow for phase separation. If an emulsion is formed, centrifugation is used to separate the aqueous phase.

-

Sampling: A sample of the aqueous phase is carefully withdrawn using a syringe.

-

Filtration: The sample is filtered to remove any undissolved this compound.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable and validated analytical method (e.g., GC-NPD or HPLC).

Determination of Solubility in Organic Solvents (Gravimetric Method)

A general gravimetric method can be employed to determine the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand at the test temperature until any undissolved this compound has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the sample to a pre-weighed flask and carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

-

Mass Determination: Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculation: The solubility can then be calculated and expressed in units such as g/100 mL or mol/L.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

This compound Solubility Profile based on Solvent Polarity

This diagram illustrates the relationship between solvent polarity and the expected solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Isoamylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of isoamylamine, complete with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who require precise physicochemical data for this compound.

Physicochemical Data of this compound

This compound, also known as 3-methyl-1-butanamine, is a primary aliphatic amine. It is a colorless to pale yellow liquid with a characteristic strong, ammonia-like odor. It finds use in organic synthesis, and as a flavoring agent. The key physical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Boiling Point | 95-97 °C (at 760 mm Hg) | [1][2][3] |

| Melting Point | -60 °C | [1][2][4] |

| Molecular Formula | C₅H₁₃N | [1] |

| Molecular Weight | 87.16 g/mol | [1] |

| Density | 0.751 g/mL (at 25 °C) | [2] |

| Flash Point | 18 °C | [5] |

| Water Solubility | Soluble | [1][6] |

Experimental Protocols for Determination of Boiling and Melting Points

Accurate determination of the boiling and melting points of a substance is crucial for its identification, purity assessment, and for predicting its behavior in various experimental and industrial processes. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-